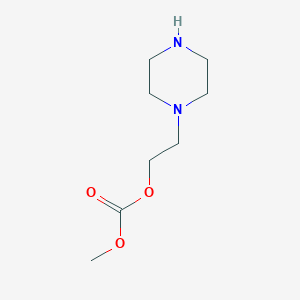

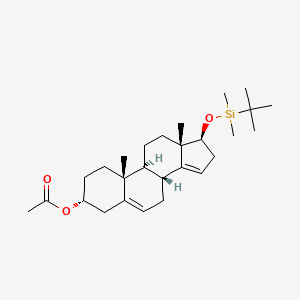

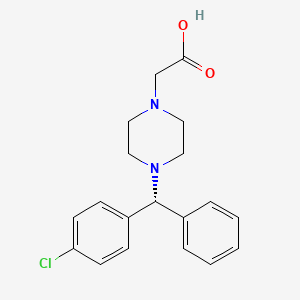

![molecular formula C₃₅H₅₈O₂ B1147322 [(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate CAS No. 927822-16-0](/img/structure/B1147322.png)

[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of molecules characterized by complex cyclohexane derivatives, which are often studied for their unique chemical behaviors and potential applications in organic synthesis and materials science.

Synthesis Analysis

Cyclization reactions, such as those described by Wilamowski et al. (1995), are fundamental in synthesizing complex cyclohexane derivatives, indicating the importance of selective cyclization and functional group transformations in constructing the carbon framework of such molecules (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Molecular Structure Analysis

Studies on the molecular structure, like the crystal structure analysis conducted by Caddy et al. (1980), reveal the spatial arrangement of atoms within cyclohexane derivatives and how this affects their reactivity and properties (Caddy, Green, O'Brien, Smart, & Woodward, 1980).

Chemical Reactions and Properties

Reactions involving cyclohexane derivatives often include cycloadditions and electrophilic substitutions. For example, the work by Bickel et al. (1960) on halogenation and the work by Gella et al. (2005) on methylenation highlight the chemical reactivity and transformation capabilities of cyclohexane frameworks (Bickel, Knotnerus, Kooyman, & Vegter, 1960), (Gella, Pivnenko, Kutulya, Drushlyak, Kulikov, & Novikova, 2005).

Physical Properties Analysis

The study of physical properties, such as those conducted by Lippmaa et al. (1976) on chemical shifts in NMR spectroscopy, provides insights into the electronic environment and conformational preferences of cyclohexane derivatives (Lippmaa, Pehk, Belikova, Bobyleva, Kalinichenko, Ordubadi, & Platé, 1976).

Chemical Properties Analysis

The reactivity of cyclohexane derivatives towards various reagents and conditions, as explored in works like those by Battersby et al. (1977) on Diels-Alder reactions, underscores the versatility of these compounds in synthetic applications (Battersby, Stephens, & Tatlow, 1977).

科学的研究の応用

Reductive Oxa Ring Opening and Synthesis of C-alpha-galactosides

Research demonstrates advanced synthetic techniques like photoinduced electron transfer for generating derivatives of cyclohexanone, applied in the synthesis of C-alpha-D-galactopyranosides, a process that could be related to synthesizing complex structures similar to the compound (Cossy et al., 1995).

Chemo- and Stereoselective Catalyzed Reactions

Chemo- and stereoselective reactions catalyzed by dirhodium(II), yielding highly functionalized cyclopentanes, offer a glimpse into methodologies that might be applied to synthesize or modify structures akin to the specified compound (Yakura et al., 1999).

Synthesis of Ethyl Derivatives

The synthesis of specific ethyl derivatives through Wittig reaction, leading to mixtures of isomers, showcases the kind of synthetic organic chemistry work that might involve complex molecules like the one inquired about (Vostrikov et al., 2010).

Cycloadditions and Molecular Rearrangements

Studies on carbonyl ylide cycloadditions to double bonds of methylenecyclopropanes, resulting in various cycloadducts with different yields and selectivities, reflect the synthetic challenges and strategies pertinent to crafting complex molecular architectures (Molchanov et al., 2005).

特性

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O2/c1-7-8-9-10-11-17-34(36)37-31-21-18-27(4)30(25-31)20-19-29-16-13-24-35(6)32(22-23-33(29)35)28(5)15-12-14-26(2)3/h19-20,26,28,31-33H,4,7-18,21-25H2,1-3,5-6H3/b29-19+,30-20-/t28-,31+,32-,33?,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPKBLFKZDOQKT-WGCYDNPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3(C2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

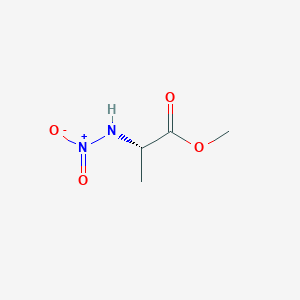

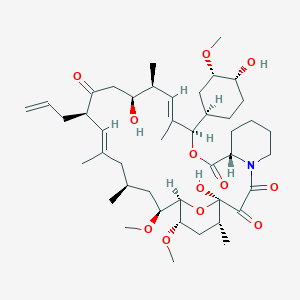

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)

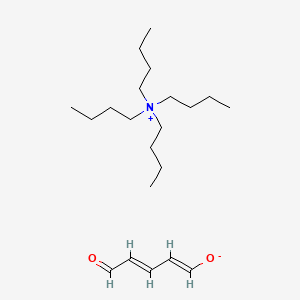

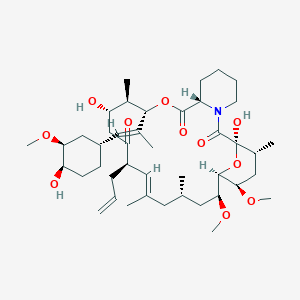

![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

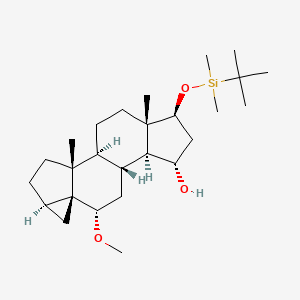

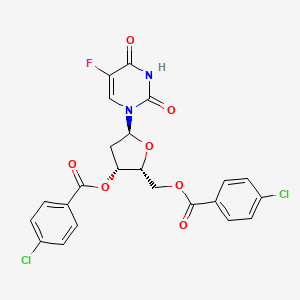

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)